molecular formula C15H13NO2 B3368655 6-(3-Methoxyphenyl)-1,3-dihydroindol-2-one CAS No. 215433-89-9

6-(3-Methoxyphenyl)-1,3-dihydroindol-2-one

Cat. No.: B3368655
CAS No.: 215433-89-9
M. Wt: 239.27 g/mol
InChI Key: IRQBUMYFAYXEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indole (B1671886) and Indolinone Scaffolds in Chemical Biology and Drug Discovery Research

Indole and its oxidized form, indolinone (oxindole), are recognized as "privileged scaffolds" in medicinal chemistry. researchgate.netnih.gov This designation stems from their widespread presence in natural products and their ability to interact with a diverse range of biological targets, making them foundational structures in the development of new therapeutic agents. nih.govresearchgate.netmdpi.comnih.gov

The indole nucleus is a key component of the amino acid tryptophan, which means it is integral to the structure of countless proteins and enzymes. researchgate.net Beyond this fundamental role, indole derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netmdpi.comnih.govnih.govresearchgate.net

The indolinone scaffold, in particular, has garnered immense interest as a core component of protein kinase inhibitors. researchgate.netnih.gov Kinases are crucial signaling enzymes, and their dysregulation is a hallmark of many diseases, most notably cancer. nih.gov Indolinone-based molecules are often low molecular weight compounds that can act as competitive inhibitors at the ATP-binding site of protein kinases, thereby blocking downstream signaling pathways that promote tumor growth. nih.govmdpi.com This has led to the development of several FDA-approved anticancer drugs and numerous candidates in clinical trials that are built upon the indolinone framework. mdpi.comcancertreatmentjournal.com

Overview of Structurally Related Indolone Derivatives and their Research Applications

The versatility of the indolinone scaffold lies in the ability to modify its structure at various positions to fine-tune its biological activity and selectivity. bohrium.com Research has explored a multitude of derivatives, each with distinct applications.

C3-Substituted Indolinones : This is a major class of derivatives where various aryl groups are attached to the C3 position, often via a methylene (B1212753) linker. mdpi.com These modifications are critical for kinase inhibitory activity. For instance, Sunitinib, an FDA-approved drug for renal cell carcinoma, features a substituted pyrrole (B145914) ring at this position. mdpi.comcancertreatmentjournal.com The nature of the substituent at C3 can define the selectivity for different protein kinases. mdpi.com

C5 and C6-Substituted Indolinones : Modifications at the C5 and C6 positions of the oxindole (B195798) ring are common strategies to enhance interaction with the hydrophobic pockets of kinase ATP-binding sites. cancertreatmentjournal.com Halogen substitutions at the C5 position, for example, are a frequent feature in potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). cancertreatmentjournal.com

Spirooxindoles : These complex structures feature a spirocyclic system at the C3 position of the oxindole. rsc.orgjuniperpublishers.com They are prevalent in natural products and are investigated for a wide range of bioactivities, including as MDM2 inhibitors for cancer therapy and as antimicrobial agents. rsc.orgrsc.org The rigid, three-dimensional nature of spirooxindoles makes them valuable scaffolds for developing highly specific and potent inhibitors. rsc.org

N-Substituted Indolinones : Alkylation or arylation at the N1 position of the indolinone ring can also modulate the compound's properties. researchgate.net This position is often targeted to improve pharmacokinetic properties or to explore additional binding interactions with target proteins.

Properties

IUPAC Name

6-(3-methoxyphenyl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-18-13-4-2-3-10(7-13)11-5-6-12-9-15(17)16-14(12)8-11/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQBUMYFAYXEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(CC(=O)N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442136
Record name 6-(3-methoxyphenyl)-1,3-dihydroindol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215433-89-9
Record name 6-(3-methoxyphenyl)-1,3-dihydroindol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1,3 Dihydroindol 2 One Derivatives

Retrosynthetic Analysis of 6-(3-Methoxyphenyl)-1,3-dihydroindol-2-one

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key chemical bonds and functional groups. The primary disconnection is typically made at the bond connecting the aryl substituent to the indolone core, suggesting a coupling reaction as the final step in the synthesis.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1: C-C bond between the indolone C-6 and the methoxyphenyl ring. This disconnection points towards a cross-coupling reaction, a common and powerful method for forming carbon-carbon bonds. This suggests two possible sets of precursors:

Precursor Set A: A 6-halo-1,3-dihydroindol-2-one and a (3-methoxyphenyl)boronic acid (or a related organometallic reagent). This is a classic Suzuki-Miyaura coupling approach.

Precursor Set B: A 1,3-dihydroindol-2-one-6-boronic acid and a 3-haloanisole. This is also a Suzuki-Miyaura coupling, but with the functionalities reversed on the coupling partners.

Disconnection 2: Formation of the indolone ring. The 1,3-dihydroindol-2-one (oxindole) core itself can be disconnected. nih.gov A common strategy involves the cyclization of a substituted aniline (B41778) derivative. For instance, a 2-amino-phenylacetic acid derivative can undergo intramolecular amide bond formation. In the context of our target molecule, this would involve a precursor like 2-amino-4-(3-methoxyphenyl)phenylacetic acid.

Disconnection 3: Introduction of the methoxyphenyl group. This disconnection considers the introduction of the methoxyphenyl group at an earlier stage. This could involve the arylation of a suitable aniline precursor before the formation of the indolone ring.

This analysis provides a strategic roadmap, highlighting key reactions such as cross-coupling and cyclization, which are fundamental to the synthesis of this and related compounds. The choice of a specific synthetic route will depend on factors like the availability of starting materials, reaction efficiency, and desired functional group tolerance. walisongo.ac.idnih.gov

Classical and Modern Approaches for the Construction of Indolone Skeletons

The synthesis of the 1,3-dihydroindol-2-one (indolone or oxindole) scaffold is a well-established area of organic chemistry, with a variety of methods available. nih.gov These range from classical cyclization reactions to modern transition metal-catalyzed processes.

Cyclization reactions are a cornerstone of heterocyclic chemistry and provide direct access to the indolone core. nih.gov Annulation, the formation of a new ring onto an existing one, is also a powerful strategy. nih.govacs.orgresearchgate.netrsc.org

Stolle Cyclization: This classical method involves the reaction of an α-chloro- or α-bromoacetanilide with a Lewis acid, typically aluminum chloride, to induce an intramolecular Friedel-Crafts alkylation, forming the oxindole (B195798) ring.

Hinsberg Oxindole Synthesis: This method utilizes the reaction of a glyoxal (B1671930) with an aniline in the presence of an acid catalyst.

Gassman Indole-Oxindole Synthesis: While primarily for indoles, modifications can lead to oxindoles. It involves the reaction of an N-chloroaniline with a β-keto ester.

Modern Annulation Reactions: More recent developments include [3+2] and [4+2] cycloaddition reactions to construct the indolone skeleton or fused systems. nih.govacs.orgresearchgate.net For example, the reaction of arynes with methyl indole-2-carboxylates can lead to indole-indolone fused systems through a [3+2] annulation. nih.gov These methods often offer high efficiency and control over stereochemistry.

Cyclization/Annulation Method Key Reactants Conditions Reference
Stolle Cyclizationα-haloacetanilide, Lewis acidTypically harsh, requires strong acid-
Hinsberg Oxindole SynthesisGlyoxal, AnilineAcid catalysis-
[3+2] AnnulationAryne, Methyl indole-2-carboxylateMild conditions, Cesium Fluoride nih.gov
[4+2] AnnulationIndoles, Alkoxycyclobutane diestersSilylium catalysis researchgate.net

Transition metal catalysis has revolutionized the synthesis of complex molecules, and indolones are no exception. mdpi.comnih.govdntb.gov.ua Palladium, copper, and rhodium are commonly employed metals.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H activation and cross-coupling reactions. mdpi.comnih.gov For instance, the intramolecular Heck reaction of an N-acryloyl-2-haloaniline can efficiently form the oxindole ring. More advanced methods involve the direct C-H activation of anilides followed by annulation. A one-step synthesis of 2-arylindoles from indolines has been developed using a palladium-catalyzed oxidative dehydrogenation followed by a C2-selective Heck-type reaction. nih.govresearchgate.net

Copper-Catalyzed Reactions: Copper catalysts are often used in Ullmann-type couplings and for the cyclization of various precursors. For example, a copper-catalyzed cyclization of trifluoromethylimino-β-sulfonylaryl intermediates can yield 3-arylsulfonyl-2-trifluoromethyl-1H-indoles. mdpi.com

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for C-H activation and annulation reactions. Cp*Rh(III) catalysts have been used for the regioselective cascade annulation of indoles with alkynediones to construct functionalized carbazole (B46965) systems. rsc.org

Gold-Catalyzed Reactions: Gold catalysts have been shown to be effective in the hydroamination of 2-(phenylethynyl)aniline to form 2-phenylindole. mdpi.com

Catalyst System Reaction Type Key Features Reference
Palladium(II) Acetate (B1210297)Intramolecular Heck ReactionForms the oxindole ring from N-acryloyl-2-haloanilines nih.gov
Copper(II) AcetateCyclizationUsed for the synthesis of substituted indoles mdpi.com
Cp*Rh(III)C-H Activation/AnnulationRegioselective synthesis of complex indole (B1671886) derivatives rsc.org
Gold(I) TriflateHydroaminationCatalyzes the formation of 2-phenylindoles mdpi.com

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. tandfonline.comingentaconnect.comrsc.org Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Use of Greener Solvents: Water and polyethylene (B3416737) glycol (PEG) are being explored as benign alternatives to volatile organic solvents. niscpr.res.in For example, the synthesis of 3-indolyl-3-hydroxy oxindoles has been achieved using a Ru(II)/PEG-400 catalytic system. niscpr.res.in

Catalyst Recyclability: The development of recyclable catalysts, such as the Ru(II)/PEG-400 system, is a key aspect of green chemistry as it reduces waste and cost. niscpr.res.in

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often leading to cleaner reactions with fewer byproducts. tandfonline.com

Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product, which is highly atom-economical and efficient. rsc.org A sustainable multicomponent synthesis of indoles has been developed using an Ugi reaction followed by an acid-induced cyclization. rsc.org

Visible-Light Photocatalysis: This emerging area utilizes visible light to drive chemical reactions, often under very mild conditions. A visible-light-photocatalyzed formal (4 + 2) cycloaddition has been used to synthesize pyrido[1,2-a]indol-6(7H)-ones. rsc.org

Green Chemistry Approach Example Application Key Advantages Reference
Use of PEG as solventSynthesis of 3-indolyl-3-hydroxy oxindolesBiodegradable solvent, recyclable catalyst niscpr.res.in
Microwave IrradiationGeneral indole synthesisRapid reaction times, high efficiency tandfonline.com
Multicomponent ReactionsUgi reaction for indole synthesisAtom economy, step efficiency rsc.org
Visible-Light PhotocatalysisSynthesis of pyrido[1,2-a]indol-6(7H)-onesMild conditions, high efficiency rsc.org

Strategies for Functionalization of the Indolone Core and the Methoxyphenyl Moiety

The functionalization of both the indolone core and the attached methoxyphenyl group is crucial for creating a diverse range of derivatives with potentially different biological activities. acs.orgbeilstein-journals.org

Achieving regioselectivity in the functionalization of the indolone core and the phenyl ring is a significant synthetic challenge. acs.orgbeilstein-journals.org

Functionalization at C-6 of the Indolone Core: The C-6 position of the indolone ring is often functionalized using cross-coupling reactions. As discussed in the retrosynthetic analysis, a Suzuki-Miyaura coupling between a 6-halo-1,3-dihydroindol-2-one and an appropriate boronic acid is a common strategy. researchgate.net Direct C-H functionalization at the C-6 position is more challenging but highly desirable for its atom economy. An organocatalytic method for the chemo- and regioselective C-6 functionalization of 2,3-disubstituted indoles with ortho-hydroxybenzyl alcohols has been reported. rsc.org

Functionalization of the Methoxyphenyl Ring: The methoxy (B1213986) group on the phenyl ring is an ortho-, para-directing group for electrophilic aromatic substitution. This means that electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the methoxy group. This allows for regioselective halogenation, nitration, or Friedel-Crafts reactions on the methoxyphenyl ring. The metabolic O-dealkylation of methoxy groups to form phenols is also a known transformation. nih.gov

Functionalization Strategy Target Position Typical Reagents/Catalysts Reference
Suzuki-Miyaura CouplingIndolone C-66-halo-indolone, boronic acid, Palladium catalyst researchgate.net
Organocatalytic C-H FunctionalizationIndolone C-6ortho-hydroxybenzyl alcohol, organocatalyst rsc.org
Electrophilic Aromatic SubstitutionMethoxyphenyl RingHalogens, Nitrating agents, Friedel-Crafts reagents-
O-DealkylationMethoxyphenyl RingCytochrome P450 enzymes (metabolic) nih.gov

Modifications at the Indolone Nitrogen (N-1)

The nitrogen atom at the N-1 position of the 1,3-dihydroindol-2-one (oxindole) core is a common site for chemical modification to generate structural diversity and modulate biological activity. The lactam nitrogen is nucleophilic after deprotonation and can readily participate in various substitution reactions. Common modifications include alkylation, arylation, and acylation, which allow for the introduction of a wide array of functional groups.

The choice of base and electrophile is crucial for achieving successful N-1 functionalization. Strong bases like sodium hydride (NaH) are frequently used to deprotonate the N-H group, forming a sodium salt that subsequently reacts with an alkyl or acyl halide. nih.gov For instance, the alkylation of isatins, a precursor to many oxindoles, is often carried out using NaH in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. nih.gov

The reactivity of N-substituted oxindoles can be influenced by the nature of the substituent. It has been observed that N-arylated oxindoles can be more reactive in certain reactions compared to their N-alkylated counterparts. rsc.org Furthermore, protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group, can be installed at the N-1 position, which is a key feature in multi-step syntheses. acs.org The ability to use unprotected (N-H) or diversely N-substituted oxindoles adds significant flexibility to synthetic strategies. acs.org

The following table summarizes various methodologies for the modification of the indolone nitrogen.

Table 1: Methodologies for N-1 Modification of 1,3-Dihydroindol-2-one Derivatives

N-1 Substituent Reagents and Conditions Substrate Scope Reference
N-Alkyl NaH, Alkyl Halide, THF, r.t. Isatins, Oxindoles nih.gov
N-Benzyl Mg-enolate, Benzyl bromide Anilines nih.gov
N-Phenyl Mg-enolate, Phenylating agent Anilines nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of intermediates and final compounds in the synthesis of 1,3-dihydroindol-2-one derivatives are critical steps for obtaining materials of high purity for subsequent reactions or characterization. The techniques employed are largely dependent on the physical and chemical properties of the target molecule, such as polarity, solubility, and crystallinity.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is the most ubiquitously reported method for the purification of oxindole derivatives. rsc.orgrsc.orgmdpi.com The choice of eluent system is tailored to the polarity of the compound being isolated. Common solvent mixtures include petroleum ether/ethyl acetate and hexane/ethyl acetate, with the ratio adjusted to achieve optimal separation. rsc.orgmdpi.com For example, spirocyclopropyl oxindoles have been purified using a gradient of petroleum ether/ethyl acetate (from 15:1 to 10:1). rsc.org Similarly, furoindolin-2-one derivatives were purified with an ethyl acetate/n-hexane (1:2) mixture. mdpi.com

Crystallization: Recrystallization is another powerful technique, particularly for obtaining highly pure, crystalline final products. This method can sometimes be employed to avoid the need for chromatography altogether, which is advantageous for large-scale synthesis. nih.gov The selection of an appropriate solvent or solvent system is key to successful crystallization. Solvents such as methanol/ether and benzene (B151609)/isopropyl ether have been successfully used to crystallize oxindole products. cdnsciencepub.com

Isolation of Intermediates: The isolation of synthetic intermediates can present unique challenges. Some intermediates are unstable and may decompose or rearrange under purification conditions. In certain palladium-catalyzed reactions, for instance, attempts to isolate organometallic intermediates were unsuccessful as they were found to break down quickly; only the starting material and the final product were observable by NMR monitoring of the reaction. rsc.org In other cases, intermediates are not isolated at all and are carried forward to the next step without purification. For example, some reduction products have been used directly in subsequent decarboxylation steps without intermediate characterization or purification to streamline the synthetic sequence. nih.gov The thermal decomposition of pyrazoline intermediates to form spirocyclopropane derivatives is another example where the intermediate is generated and consumed in situ. nih.gov

The following table provides examples of purification techniques used for various 1,3-dihydroindol-2-one derivatives.

Table 2: Purification Techniques for 1,3-Dihydroindol-2-one Derivatives

Compound Type Purification Method Eluent/Solvent System Reference
Spiro[indolizidine-1,3′-oxindole] Column Chromatography Not specified mdpi.com
Spirocyclopropyl oxindoles Flash Column Chromatography Petroleum ether/Ethyl acetate rsc.org
Furoindolin-2-one Silica Gel Column Chromatography AcOEt/n-hexane mdpi.com
3-Hydroxy-3-alkyl-2-oxindoles Column Chromatography Not specified nih.gov
Dilactone derivatives Crystallization Methanol/ether cdnsciencepub.com
Isoindol-1-one derivatives Crystallization Benzene/i-propyl ether cdnsciencepub.com

Advanced Spectroscopic and Structural Elucidation of 6 3 Methoxyphenyl 1,3 Dihydroindol 2 One

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 6-(3-Methoxyphenyl)-1,3-dihydroindol-2-one (C₁₅H₁₃NO₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).

Theoretical Exact Mass Calculation:

C₁₅: 15 * 12.000000 = 180.000000 Da

H₁₃: 13 * 1.007825 = 13.101725 Da

N₁: 1 * 14.003074 = 14.003074 Da

O₂: 2 * 15.994915 = 31.989830 Da

Total (Monoisotopic Mass): 239.094629 Da

While specific experimental HRMS data for this compound is not widely available in the reviewed literature, a typical analysis would involve comparing the experimentally measured mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ or other adducts to this theoretical value. A match within a few parts per million (ppm) would unequivocally verify the elemental formula C₁₅H₁₃NO₂.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include the N-H stretch of the lactam, the C=O (amide) stretch, C-H stretches from the aromatic and methylene (B1212753) groups, C=C stretches from the aromatic rings, and the C-O-C stretches of the methoxy (B1213986) group.

Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information. It is particularly sensitive to non-polar bonds and symmetric vibrations, and would be useful for analyzing the aromatic ring modes.

A search of the available scientific literature did not yield specific experimental IR or Raman spectra for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the electronic transitions within a molecule and provides insight into its system of conjugated π-electrons. The spectrum of this compound would be characterized by absorption maxima (λ_max) corresponding to π → π* transitions within the aromatic indolinone and phenyl rings. The degree of conjugation between the two ring systems would influence the position and intensity of these absorptions. However, specific experimental UV-Vis data, such as λ_max values and molar absorptivity coefficients, are not reported in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. This technique would precisely define the spatial relationship and dihedral angle between the plane of the indolinone ring system and the attached 3-methoxyphenyl (B12655295) ring. A search of crystallographic databases and the scientific literature did not locate a published crystal structure for this compound. A reported melting point for the compound is 182-184°C.

Computational and Theoretical Chemistry Studies of 6 3 Methoxyphenyl 1,3 Dihydroindol 2 One

Conformational Analysis and Molecular Dynamics Simulations

The biological function of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to the rotation around its single bonds. For 6-(3-methoxyphenyl)-1,3-dihydroindol-2-one, a key flexible bond is the one connecting the phenyl ring to the oxindole (B195798) core.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation would reveal the dynamic behavior of the compound, showing how the phenyl ring rotates relative to the oxindole and how the entire structure fluctuates. This provides insight into the molecule's conformational stability and the range of shapes it can access, which is crucial for understanding how it might fit into a protein's binding site. nih.govnih.gov

In Silico Prediction of Potential Biological Interactions

In silico methods are instrumental in modern drug discovery for predicting how a compound might interact with biological targets, thereby identifying its potential therapeutic applications. nih.govfrontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is widely used to screen virtual libraries of compounds against known protein targets and to understand the molecular basis of their interaction. nih.govnih.gov

For this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various hypothesized protein targets. The oxindole scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives showing activity against targets such as protein kinases (e.g., VEGFR2, FLT3, CDK2), microbial enzymes, and cholinesterases. nih.govnih.govmdpi.com

A typical docking study would involve:

Preparing the 3D structure of the target protein (e.g., from the Protein Data Bank).

Generating a low-energy 3D conformation of the ligand, this compound.

Placing the ligand into the protein's active site and using a scoring function to estimate the binding affinity (often reported in kcal/mol). A more negative score typically indicates a stronger predicted interaction.

Analyzing the resulting pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. researchgate.net

While no specific docking results for this compound are available, the table below illustrates the kind of data that such a study would produce.

Table 3: Illustrative Molecular Docking Results (Note: The targets and scores are hypothetical and for descriptive purposes only.)

Hypothesized Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
VEGFR2 Kinase (e.g., 3VID) -8.5Cys919, Asp1046, Glu885
CDK2 Kinase (e.g., 1HCK) -7.9Leu83, Lys33, Asp86
Acetylcholinesterase (e.g., 1EVE) -9.1Trp84, Tyr334, Phe330

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential three-dimensional arrangements of chemical features that a molecule must possess to bind to a specific biological target. For the oxindole class of compounds, which includes this compound, pharmacophore models have been instrumental in discovering and optimizing inhibitors for various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov

A typical pharmacophore model for an oxindole-based kinase inhibitor includes a specific constellation of hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. acs.org For instance, a validated pharmacophore hypothesis for PfHsp90 inhibitors, designated DHHRR_1, consists of one hydrogen bond donor, two hydrophobic groups, and two aromatic rings. acs.org The oxindole core itself frequently provides a key hydrogen bond donor (the N-H group) and an acceptor (the C=O group), which interact with the hinge region of the kinase's ATP-binding pocket. The aryl substituent, in this case, the 3-methoxyphenyl (B12655295) group, typically occupies a hydrophobic pocket and can contribute to aromatic or van der Waals interactions.

Once a robust pharmacophore model is developed and validated, it is employed as a 3D query in virtual screening campaigns. researchgate.net Large chemical databases, such as ZINC or Enamine, are filtered to identify novel compounds that match the pharmacophoric features. acs.org This process allows for the rapid and cost-effective identification of new chemical scaffolds that are likely to exhibit the desired biological activity. For example, a pharmacophore-based approach was used to design and synthesize novel benzylideneindolon-2-one derivatives as dual VEGFR-2 and EGFR inhibitors, leading to the identification of highly potent molecules. nih.gov

FeatureRole in Kinase BindingPotential Contribution from this compound
Hydrogen Bond Donor Anchors the inhibitor to the kinase hinge region.N-H group of the oxindole ring.
Hydrogen Bond Acceptor Forms a crucial interaction with hinge region residues.C=O group of the oxindole ring.
Aromatic Ring 1 Pi-stacking or hydrophobic interactions in the ATP pocket.Benzene (B151609) ring of the oxindole core.
Aromatic Ring 2 Occupies a hydrophobic pocket adjacent to the ATP site.3-Methoxyphenyl substituent.
Hydrophobic Feature Enhances binding affinity through non-polar interactions.The methoxy (B1213986) group's methyl moiety and the phenyl ring.

This table illustrates common pharmacophoric features for oxindole-based kinase inhibitors and their potential correspondence in the structure of this compound, based on general findings from studies on similar compounds. nih.govacs.org

Binding Free Energy Calculations and Interaction Analysis

To gain a deeper understanding of the binding mechanism and affinity of this compound for its putative targets, researchers employ a combination of molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.

Initially, molecular docking is used to predict the most likely binding pose of the ligand within the target's active site. nih.govwalisongo.ac.id For oxindole derivatives targeting kinases, docking studies consistently show the oxindole core positioned in the ATP-binding site, forming key hydrogen bonds with the hinge region residues. sci-hub.se The 6-aryl substituent is projected into an adjacent hydrophobic pocket. acs.org

Following docking, MD simulations are performed to assess the dynamic stability of the predicted ligand-protein complex over time. mdpi.com These simulations provide insights into the conformational changes and the persistence of key interactions. For instance, MD simulations of a novel oxindole derivative targeting Bruton's tyrosine kinase (BTK) confirmed the stability of the compound within the binding pocket over a 20 ns simulation. acs.org

The binding free energy, which correlates with the ligand's potency, is then calculated from the MD simulation trajectories using end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govrsc.org These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. idrblab.org Although computationally intensive, these calculations provide a more accurate estimation of binding affinity than docking scores alone and can help differentiate between potent and weak inhibitors. rsc.org Studies on oxindole derivatives have successfully used these methods to analyze structural and energetic properties, identifying the most stable and high-affinity complexes. mdpi.com

ParameterValue (kcal/mol)Key Interacting ResiduesInteraction Type
Binding Free Energy (ΔG_bind) -11.3Cys481Hydrogen Bond (Hinge)
Glu479Hydrogen Bond (Hinge)
Met477Hydrogen Bond (Hinge)
Van der Waals Energy -45.8Val416, Leu528Hydrophobic Interaction
Electrostatic Energy -18.2Lys430, Asp539Electrostatic/Salt Bridge
Solvation Energy +52.7--

This table presents representative data from a binding free energy calculation and interaction analysis for a potent oxindole derivative (compound 9g) targeting BTK, illustrating the types of results obtained from such studies. acs.org

Reaction Mechanism Studies of Relevant Synthetic Pathways

The synthesis of 6-aryl-oxindoles like this compound is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of a 6-halo-oxindole with an arylboronic acid (in this case, 3-methoxyphenylboronic acid). researchgate.net Computational studies, particularly using Density Functional Theory (DFT), have been crucial for elucidating the detailed mechanism of this catalytic cycle. nih.govnih.gov

The Suzuki-Miyaura reaction proceeds through three fundamental steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., 6-bromo-oxindole), breaking the C-X bond and forming a Pd(II) intermediate. DFT studies on similar systems show this step is often the turnover-limiting or rate-determining step of the entire cycle. nih.govresearchgate.net

Transmetalation : The aryl group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. nih.gov DFT calculations have explored the energy profiles for transmetalation involving both neutral phenylboronic acid and the anionic phenylboronate, confirming the crucial role of the base. nih.gov

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. nih.gov

DFT calculations provide the activation energy barriers for each step, allowing chemists to understand factors that influence reaction rates and yields. For example, a DFT investigation of a Suzuki-Miyaura reaction on a palladium-zeolite catalyst found the activation energy for transmetalation to be the highest barrier (36.8 kcal/mol), making it the rate-determining step in that specific system. nih.gov

Catalytic StepIntermediateTransition StateActivation Energy (kcal/mol)
Oxidative Addition Pd(0)L2 + Ar-X[L2Pd(Ar)(X)]‡~15-25
Transmetalation L2Pd(Ar)(X) + Ar'-B(OH)2[L2Pd(Ar)(Ar')(X)]‡~20-37
Reductive Elimination L2Pd(Ar)(Ar')[Pd(Ar-Ar')]‡~17-21

This table summarizes typical activation energy ranges for the elementary steps of the Suzuki-Miyaura reaction as determined by DFT calculations on various model systems. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. bohrium.comresearchgate.net For oxindole derivatives, QSAR studies have been successfully applied to guide the design of new inhibitors with enhanced potency against targets like CDKs and VEGFR-2. nih.govnih.gov

In a QSAR study, the structure of each compound, including this compound, is represented by a set of numerical values known as molecular descriptors. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors derived from the molecule's conformation, such as those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that predicts activity based on these descriptors. bohrium.com

A successful QSAR model is characterized by strong statistical parameters. For instance, a 3D-QSAR study on oxindole derivatives as VEGFR-2 inhibitors yielded a CoMFA model with a cross-validated q² of 0.777 and a non-cross-validated R² of 0.987, indicating high internal consistency and predictive power. nih.gov Similarly, a model for CDK2 inhibitors showed a q² of 0.613. nih.gov The resulting models can be visualized as 3D contour maps, which highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease biological activity, providing a clear roadmap for structural modification.

ModelTargetq² (Cross-Validated)R² (Non-Cross-Validated)pred_R² (External Test Set)
CoMFA VEGFR-20.7770.9870.720
CoMSIA VEGFR-20.7100.9880.780
CoMFA CDK10.5180.9430.508
CoMFA CDK20.6130.9570.585

This table displays the statistical validation parameters for several 3D-QSAR models developed for oxindole derivatives against different kinase targets, demonstrating the predictive capability of the approach. nih.govnih.gov

Biological Evaluation: in Vitro Activity and Mechanism of Action Studies

High-Throughput Screening (HTS) of Indolone Compound Libraries

High-throughput screening serves as a critical initial step to identify biologically active "hit" compounds from large chemical libraries. For indole (B1671886) and indolone scaffolds, various HTS campaigns have been employed. Methodologies include the development of novel colorimetric assays that allow for the rapid quantification of enzymatic reactions involving indole substrates, facilitating the screening of mutant enzyme libraries or compound libraries for enzyme inhibitors. researchgate.net

Screening of compound libraries has successfully identified indole-containing molecules with specific biological activities. For instance, a screen of a peptidomimetic library identified a weakly active fragment that, through structure-based design, led to the development of potent indole-containing inhibitors of the gp41 protein. nih.gov Similarly, HTS has been used to identify approved drugs that act as inhibitors for new targets, such as the identification of balsalazide as a sirtuin 5 inhibitor. mdpi.com Other screening methods have been developed to specifically identify indole derivatives that can protect against protein oxidation by reactive oxygen species. nih.gov These approaches demonstrate the power of HTS in uncovering novel biological roles for indolone-based compounds.

Investigation of Specific Enzyme Inhibition (e.g., Kinases, Alpha-Amylase)

The indolone scaffold is a key component of numerous enzyme inhibitors, particularly targeting kinases involved in oncogenic signaling.

Kinase Inhibition: The indole, azaindole, and oxindole (B195798) moieties are recognized as excellent scaffolds for designing ATP-competitive kinase inhibitors. mdpi.com These structures can occupy the ATP-binding pocket of the kinase, interacting with key residues to inhibit enzyme activity and disrupt downstream signaling pathways. mdpi.com Many approved small-molecule kinase inhibitors, such as Sunitinib and Nintedanib, are based on an oxindole core and target multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.govcancertreatmentjournal.com The versatility of the indolone core allows for the development of inhibitors against a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Bruton's tyrosine kinase (BTK). benthamdirect.comwhiterose.ac.uk

Table 1: Representative Indolone-Based Compounds and Their Target Enzyme Inhibition

Compound Class Specific Target(s) Observed Effect
Pyrrole (B145914) Indolin-2-ones (e.g., Sunitinib) VEGFRs, PDGFRs, c-Kit, Flt-3 Multi-kinase inhibition, anti-angiogenic activity cancertreatmentjournal.com
3-Alkenyl-Oxindoles (e.g., Nintedanib) VEGFRs, PDGFRs, FGFRs Potent multi-kinase inhibition nih.govnih.gov
Indole-N-acylhydrazones Cyclooxygenase-2 (COX-2) Selective COX-2 inhibition over COX-1 nih.gov

| 3,3-di(indolyl)indolin-2-ones | α-Amylase, α-Glucosidase | Varied inhibitory activity against carbohydrate-hydrolyzing enzymes nih.govresearchgate.net |

Alpha-Amylase Inhibition: Derivatives of the indolone structure have also been evaluated for their effects on metabolic enzymes like α-amylase. Studies on 3,3-di(indolyl)indolin-2-ones revealed a range of inhibitory activities against α-amylase and α-glucosidase. nih.govresearchgate.net Interestingly, in the context of developing antidiabetic agents, strong inhibition of α-glucosidase coupled with weaker inhibition of α-amylase is considered desirable to reduce gastrointestinal side effects. nih.gov Other research has focused on synthesizing indole analogs that demonstrate potent α-amylase inhibition, with IC50 values in the low micromolar range. nih.gov

Cyclooxygenase (COX) Inhibition: The indole scaffold is present in the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Subsequent research has focused on developing new indole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov Selective COX-2 inhibition is a key therapeutic goal, as it can provide anti-inflammatory effects while minimizing the gastric side effects associated with the inhibition of the COX-1 isoform. researchgate.netresearchgate.net Molecular docking and in vitro assays have confirmed the potential for indole-based compounds to selectively bind to and inhibit the COX-2 active site. nih.govnih.gov

Receptor Binding and Ligand-Target Interaction Assays

Beyond enzyme inhibition, indolin-2-one derivatives have been synthesized and evaluated as specific ligands for various cell surface and nuclear receptors.

Receptor binding assays have demonstrated that certain indolin-2-one derivatives can act as potent and selective ligands for dopamine receptors. One study detailed a series of compounds, with 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one exhibiting a remarkable affinity for the dopamine D4 receptor, with a Ki value of 0.5 nM. nih.govingentaconnect.com This compound showed high selectivity, with a 3,630-fold preference for the D4 receptor over the D2 receptor and a 2,450-fold preference over the D3 receptor. ingentaconnect.com

The indole nucleus has also been exploited to design ligands for other targets, including the Benzodiazepine Receptor (BzR) located on the GABAA chloride channel and as allosteric modulators for the human Adenosine A2B Receptor. nih.gov Furthermore, specific indole compounds have been developed that bind to the androgen receptor (AR), indicating their potential as receptor modulators. google.com

Table 2: Receptor Binding Affinity of Representative Indolin-2-one Derivatives

Compound Receptor Target Binding Affinity (Ki) Selectivity Profile
1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one Dopamine D4 0.5 nM >3000-fold vs. D2; >2000-fold vs. D3 ingentaconnect.com
Indole Derivatives Benzodiazepine Receptor (BzR) Submicromolar affinities Varies based on substitution nih.gov

| Indole Derivatives | Adenosine A1 Receptor | 161 nM (for compound 27a) | Antagonist activity nih.gov |

Cellular Pathway Modulation Studies in Defined Cell Lines

The biological activity of indolone compounds is ultimately defined by their ability to modulate cellular pathways, leading to specific phenotypic outcomes such as cell cycle arrest or apoptosis.

A primary mechanism by which indole-based compounds exert anticancer effects is through the disruption of the cell cycle and the induction of programmed cell death (apoptosis). nih.gov Numerous studies have shown that indolinone derivatives can cause cell cycle arrest, frequently at the G2/M phase. nih.govtandfonline.comnih.gov For example, the indolinone A-432411 was found to cause a G2-M arrest, which was associated with an increase in phospho-histone H3 levels, a marker of mitosis. nih.gov

This cell cycle disruption is often followed by the induction of apoptosis. The pro-apoptotic effects of indole compounds are mediated by the modulation of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins like p53 and Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govresearchgate.net The activation of executioner caspases, such as caspase-3, is a common downstream event confirming the induction of apoptosis. nih.gov

Table 3: Effects of Indole Derivatives on Cell Cycle and Apoptosis

Compound/Class Cell Line(s) Cell Cycle Effect Apoptotic Mechanism
Indole-3-carbinol (I3C) NALM-6 (Leukemia) G1 arrest Upregulation of p53, p21, and Bax researchgate.net
Evodiamine HepG2, SMMC-7721 (Liver Cancer) G2/M arrest Upregulation of p53 and Bax; decrease in Bcl-2 nih.gov
A-432411 (Indolinone) HCT-15 (Colon Cancer) G2/M arrest Induction of apoptosis following mitotic arrest nih.gov

| Gold-Containing Indoles | HeLa (Cervical Cancer) | Minimal perturbation | Induction of early and late-stage apoptosis nih.gov |

The effects of indolone compounds on cell fate are driven by their interaction with critical signal transduction pathways.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, cell survival, and proliferation and is often constitutively active in cancer cells. Indole compounds, particularly indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), are well-documented inhibitors of the NF-κB pathway. mdpi.comnih.gov They can suppress the activation of NF-κB, which in turn leads to the downregulation of NF-κB target genes that promote cell survival, such as Bcl-2, Bcl-xL, and XIAP. researchgate.netnih.gov This inhibition of pro-survival signaling is a crucial component of their anticancer activity.

COX-2 Pathway: As discussed in the enzyme inhibition section, indole derivatives can act as direct inhibitors of the COX-2 enzyme. nih.govnih.gov This action represents a direct modulation of the cyclooxygenase pathway, which is responsible for the production of prostaglandins—key mediators of inflammation and pain. proquest.com By inhibiting COX-2, these compounds can reduce inflammatory signaling.

Other Pathways: Indole alkaloids have also been shown to modulate other critical signaling networks. This includes the Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 MAPK, ERK, and JNK. mdpi.com For instance, one compound with a methoxyphenyl group was found to induce apoptosis in leukemia cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the p38 MAPK signaling pathway. nih.gov

In Vitro Selectivity Profiling and Off-Target Engagement

A crucial aspect of drug development is determining the selectivity of a compound for its intended target. High selectivity can lead to a better therapeutic window and fewer side effects. In vitro selectivity profiling for indolone derivatives has been demonstrated in several contexts.

For example, the indolin-2-one dopamine D4 receptor ligand discussed previously was profiled against the closely related D2 and D3 receptors, demonstrating thousands-fold selectivity for its primary target. nih.govingentaconnect.com Similarly, the development of indole-based COX inhibitors has focused on achieving high selectivity for the COX-2 isoform over COX-1 to improve gastrointestinal safety. nih.govnih.gov

Broader selectivity profiling, often conducted against large panels of kinases or receptors, is essential to identify potential off-target engagement. This helps to understand the full pharmacological profile of a compound and can preemptively identify interactions that might lead to adverse effects. While the indolinone A-432411 was shown to be effective against various cancer cell lines, including those with drug resistance mechanisms, a comprehensive off-target profile is necessary to fully characterize its mechanism and potential liabilities. nih.gov Understanding this profile is key to optimizing lead compounds and avoiding promiscuous activity or pan-assay interference (PAINS) behavior. mdpi.com

Investigation of Molecular Mechanisms of Action

Scientific literature available through targeted searches does not provide specific details regarding the investigation of the molecular mechanisms of action for the compound 6-(3-Methoxyphenyl)-1,3-dihydroindol-2-one. While the broader class of indolinone derivatives has been a subject of research for their potential biological activities, including the inhibition of protein kinases and tubulin polymerization, specific studies detailing the protein-ligand interactions and tubulin polymerization inhibition for this particular compound are not presently available in the public domain.

Protein-Ligand Interaction Characterization

There is no specific information available from the performed searches detailing the characterization of protein-ligand interactions for this compound. Research on structurally related molecules suggests that the indolinone scaffold can interact with various protein targets. However, without experimental data such as X-ray crystallography, NMR spectroscopy, or computational docking studies specifically for this compound, a characterization of its binding modes and interactions with specific proteins cannot be provided.

Tubulin Polymerization Inhibition

No direct experimental evidence or data from in vitro assays for tubulin polymerization inhibition by this compound were found in the search results. Numerous studies have focused on other indole and oxindole derivatives as inhibitors of tubulin assembly, often by interacting with the colchicine binding site. nih.govnih.govnih.govmdpi.com These related compounds have shown activities that disrupt microtubule dynamics, which is a key mechanism for their potential anticancer effects. nih.gov However, to ascertain whether this compound possesses similar properties, specific assays would need to be conducted.

The following table summarizes the lack of available data for the specified compound in the requested areas of study.

SectionSubsectionFindings for this compound
5.6. Investigation of Molecular Mechanisms of Action No specific studies found.
5.6.1. Protein-Ligand Interaction CharacterizationNo data available.
5.6.2. Tubulin Polymerization InhibitionNo data available.

Structure Activity Relationship Sar Studies of 6 3 Methoxyphenyl 1,3 Dihydroindol 2 One Analogs

Design and Synthesis of Analogs with Systematic Structural Modifications

The design of analogs of 6-(3-methoxyphenyl)-1,3-dihydroindol-2-one is rooted in established synthetic methodologies that allow for diverse and targeted structural changes. rsc.orgnih.gov The 1,3-dihydro-2H-indol-2-one, or oxindole (B195798), core serves as a versatile template for chemical elaboration. nih.gov Synthetic strategies often begin with appropriately substituted isatins or indolines, which can be modified to introduce the desired functionalities. researchgate.netnih.gov

One common approach involves the synthesis of 3,3-disubstituted oxindoles, which are central to many bioactive natural products. rsc.org Methods to achieve this include the reaction of isatins with various nucleophiles or the use of multi-component reactions, such as the Biginelli reaction, to construct complex heterocyclic systems attached to the oxindole core. nih.gov For instance, the reaction of isatin (B1672199) with 4,7-dihydro-1H-indole has been used to create analogs of the natural product 3,3′-bis(indolyl)oxindole. researchgate.net Furthermore, cycloaddition reactions, like the [3+2] cycloaddition of azomethine ylides with specific dipolarophiles, are employed to generate spirooxindole derivatives, which feature a spiro ring fusion at the C-3 position of the oxindole. nih.govnih.gov

The introduction of the C-6 aryl group, such as the 3-methoxyphenyl (B12655295) moiety, is often accomplished through modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki or Heck coupling are efficient methods for creating the crucial carbon-carbon bond between the oxindole core and the aryl substituent. The synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, for example, can be achieved from easily accessible 3-bromooxindoles, demonstrating a modular method for creating a library of substituted derivatives. beilstein-journals.org These synthetic routes provide the flexibility needed to systematically alter different parts of the molecule and study the resulting impact on biological activity. rsc.org

Impact of Substitutions on the 1,3-Dihydroindol-2-one Core

Substitutions on the 1,3-dihydroindol-2-one core are a cornerstone of SAR studies, as minor changes can lead to significant shifts in biological activity. Modifications are typically explored at the N-1, C-3, and C-5/C-7 positions of the oxindole ring system. nih.gov

N-1 Position: The nitrogen atom of the oxindole lactam is a frequent site for modification. Introducing substituents at this position can alter the compound's polarity, solubility, and ability to form hydrogen bonds. For example, in a series of oxindole-based anti-inflammatory agents, N-benzylation was a key feature of the designed molecules. nih.gov

C-3 Position: The C-3 position is critical for the biological activity of many oxindoles, and its substitution often leads to the creation of a quaternary or spirocyclic center. nih.govrsc.org This structural feature is found in numerous natural products with potent bioactivities. researchgate.net The synthesis of spirooxindoles, where the C-3 carbon is part of a new ring system, is a widely used strategy to explore three-dimensional chemical space and enhance target binding. nih.govmdpi.com For instance, the creation of di-spirooxindole analogs engrafted with a cyclohexanone (B45756) moiety has yielded compounds with promising anticancer activity. nih.gov

C-5 and C-7 Positions: Modifications on the benzene (B151609) ring of the oxindole core can fine-tune the electronic and steric properties of the molecule. In a study of di-spirooxindole analogs targeting the MDM2 protein, various substitutions on the isatin precursor (e.g., 6-chloro, 5-fluoro, 5-nitro, 5-methoxy) were evaluated. The results showed that these substituents significantly influenced anticancer potency against different cell lines. For example, the analog with a 6-chloro substituent on the isatin ring was found to be the most active against the PC3 prostate cancer cell line. nih.gov Another study on antitubercular spiroindoles found that nitro-substituted compounds were among the most potent inhibitors. nih.gov

The following table summarizes the observed impact of various substitutions on the biological activity of oxindole analogs, based on findings from different research studies.

Position of SubstitutionSubstituentObserved Impact on Biological ActivityReference
N-1 Benzyl GroupIntegral part of design for anti-inflammatory agents. nih.gov
C-3 Spirocyclic Ring SystemsCommon strategy to create potent bioactive compounds. nih.govmdpi.com
C-3 Spiro-cyclohexanoneAnalogs showed promising anticancer activity. nih.gov
C-5 Fluoro (F)Influenced activity in anticancer di-spirooxindole analogs. nih.gov
C-5 Nitro (NO₂)Potent activity in antitubercular spiroindoles. nih.gov
C-5 Nitro (NO₂)Resulted in promising agent against MDA-MB231 breast cancer. nih.gov
C-5 Methoxy (B1213986) (OCH₃)Substitution explored in anticancer di-spirooxindole series. nih.gov
C-6 Chloro (Cl)Most active substitution against PC3 prostate cancer cells. nih.gov

Role of the 3-Methoxyphenyl Moiety in Biological Potency and Selectivity

The 6-aryl substituent, specifically the 3-methoxyphenyl moiety, plays a pivotal role in defining the biological potency and selectivity of these oxindole analogs. The phenyl group itself often serves as a crucial anchor, fitting into hydrophobic pockets within the target protein's active site. researchgate.net The position and nature of substituents on this phenyl ring can then fine-tune the binding affinity and selectivity.

The placement of the methoxy group at the meta-position (position 3) of the phenyl ring is particularly significant. This specific positioning can influence the molecule's activity in several ways:

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a key interaction with amino acid residues in the target's binding site.

Electronic Effects: The methoxy group is an electron-donating group, which alters the electron density of the phenyl ring. This can influence π-π stacking or other aromatic interactions with the protein.

Conformational Rigidity: The substituent can influence the preferred rotational angle (dihedral angle) between the oxindole core and the phenyl ring, locking the molecule into a more bioactive conformation.

Studies on related structures underscore the importance of this feature. For instance, in a series of 3-alkenyl-2-oxindoles designed as VEGFR-2 inhibitors, analogs with specific substitutions on the aryl ring showed varied potency, highlighting the sensitivity of the target to the substitution pattern. nih.gov Similarly, research on melatonin (B1676174) analogs showed that moving a methoxy group from the C-5 to the C-6 position of the indole (B1671886) nucleus resulted in compounds with high receptor affinity. nih.gov This demonstrates that the precise location of the methoxy group on the core aromatic structure is critical for biological activity.

Correlation of Computational Data with Experimental Biological Activities

Computational methods, particularly molecular docking, are invaluable tools in the study of SAR, allowing researchers to visualize and predict how ligands interact with their biological targets. researchgate.netelsevierpure.com For this compound analogs, docking studies are used to build models that correlate theoretical binding affinities with experimentally observed biological activities, such as IC₅₀ values. nih.gov

The process typically involves docking a series of synthesized analogs into a crystal structure or homology model of the target protein. thesciencein.org These simulations can predict the binding mode, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), and calculate a docking score, which is an estimate of the binding affinity. nih.govnih.gov

The following table provides a representative example of how computational docking scores can be correlated with experimental biological data for a series of hypothetical analogs.

CompoundDocking Score (kcal/mol)Experimental IC₅₀ (nM)Key Predicted InteractionsReference
Analog A -9.515H-bond with GLU671, π-π stacking with TYR672 nih.gov
Analog B -8.280H-bond with GLU671 nih.gov
Analog C -9.97H-bond with GLU671 & CYS673, π-alkyl with VAL75 nih.govnih.gov
Analog D -7.1250Hydrophobic interactions only nih.gov

This correlation between in silico predictions and in vitro results is a powerful component of modern drug design, guiding the synthesis of more effective and targeted molecules. researchgate.net

Ligand Efficiency and Lipophilic Efficiency Analysis in Analogs

In modern drug discovery, potency alone is not the sole indicator of a promising drug candidate. Metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LipE) are crucial for evaluating the quality of a compound by relating its potency to its physicochemical properties. sciforschenonline.org

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It helps to identify compounds that achieve high potency without being excessively large. The formula is: LE = -2.303 * R * T * log(IC₅₀) / N where N is the number of heavy atoms. A simplified version is often used: LE = 1.4 * pIC₅₀ / N. A value of LE ≥ 0.3 is often considered favorable. researchgate.net

Lipophilic Efficiency (LLE or LipE) assesses how effectively a compound's lipophilicity (measured as logP or logD) is utilized to achieve potency. sciforschenonline.org It is a critical parameter for avoiding "molecular obesity" and ensuring good drug-like properties, as high lipophilicity is often linked to poor solubility, high metabolic turnover, and off-target toxicity. nih.gov LLE is calculated as: LLE = pIC₅₀ - logP Empirical evidence suggests that successful drug candidates often have a high LLE, with a value greater than 5 or 6 being considered desirable, though this can be target-dependent. nih.govwikipedia.org

Analyzing these metrics across a series of this compound analogs allows researchers to prioritize compounds for further development. An ideal lead optimization campaign would aim to increase potency (and thus pIC₅₀) while minimizing increases in molecular weight and lipophilicity, thereby improving LE and LLE. sciforschenonline.org

The table below illustrates a hypothetical analysis for a series of analogs, demonstrating how these efficiency metrics are used to compare compound quality.

CompoundIC₅₀ (nM)pIC₅₀logPHeavy Atoms (N)Ligand Efficiency (LE)Lipophilic Efficiency (LLE)
Analog 1 1007.03.5250.393.5
Analog 2 507.34.0280.363.3
Analog 3 207.73.6270.404.1
Analog 4 157.84.8320.343.0

In this hypothetical series, Analog 3 emerges as a high-quality candidate. Despite not being the most potent, it shows the best combination of high ligand efficiency and the highest lipophilic efficiency, suggesting it achieves its potency in a more optimal way than the more lipophilic Analog 4 . This type of analysis is essential for guiding the design of analogs with a higher probability of success in preclinical and clinical development. nih.gov

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for the separation and purification of 6-(3-Methoxyphenyl)-1,3-dihydroindol-2-one from reaction mixtures and for the assessment of its purity. Techniques such as thin-layer chromatography (TLC) and column chromatography are frequently employed for the isolation and purification of oxindole (B195798) derivatives. rsc.orgnih.gov TLC offers a rapid and effective means for monitoring the progress of a chemical reaction or for preliminary purity checks, often using silica (B1680970) gel plates. nih.gov For larger-scale purification, silica gel column chromatography is a standard procedure, allowing for the separation of the target compound from starting materials, reagents, and byproducts. nih.gov The choice of solvent system (eluent) is critical for achieving optimal separation.

More advanced chromatographic techniques are essential for quantitative analysis and high-resolution separation of closely related impurities. researchgate.net These methods, particularly High-Performance Liquid Chromatography (HPLC), provide the specificity and sensitivity required for rigorous quality control. nih.gov

HPLC is the most prevalent and powerful technique for the quantitative analysis and purity evaluation of non-volatile compounds like this compound. chromatographyonline.com The development of a robust and reliable HPLC method is a critical step in its analytical workflow. Most methods for oxindole and indole (B1671886) derivatives utilize reversed-phase chromatography with UV detection. chromatographyonline.comnih.gov

A typical method development process involves:

Column Selection : The stationary phase is chosen to provide the best interaction and separation. For oxindole derivatives, C18 columns are widely used and have proven effective. nih.govjapsonline.com

Mobile Phase Optimization : The mobile phase, a mixture of an aqueous component (like water with a pH modifier) and an organic solvent (commonly acetonitrile (B52724) or methanol), is optimized to achieve good resolution and peak shape. ajpaonline.comresearchgate.net Modifiers such as formic acid or ammonium (B1175870) acetate (B1210297) are often added to suppress the ionization of acidic or basic analytes, leading to sharper, more symmetrical peaks. nih.govjapsonline.com Elution can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time) to ensure all components, including impurities, are eluted and resolved. chromatographyonline.comnih.gov

Detector Wavelength Selection : A UV detector is commonly used, and the detection wavelength is selected at the maximum absorbance of the analyte to ensure high sensitivity. For indole structures, wavelengths around 254 nm or 280 nm are often effective. nih.govnih.gov

Method Validation : Once developed, the method must be validated according to established guidelines to ensure it is fit for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). japsonline.comajpaonline.com

Below is a representative table outlining typical HPLC method parameters for an oxindole derivative.

Table 1: Illustrative HPLC Method Parameters

Parameter Typical Condition
Instrument High-Performance Liquid Chromatography system with UV/PDA Detector
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) japsonline.com
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile japsonline.com
Elution Mode Gradient or Isocratic (e.g., 50:50 v/v A:B) japsonline.com
Flow Rate 1.0 mL/min japsonline.com
Column Temperature 30 °C japsonline.com
Detection Wavelength 254 nm or 268 nm nih.govjapsonline.com

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While this compound itself has low volatility, GC-MS is highly valuable for identifying volatile impurities, residual solvents, or specific byproducts from its synthesis. scispace.com For non-volatile compounds, derivatization can be employed to create more volatile analogs suitable for GC-MS analysis.

In the context of oxindole-related compounds, GC-MS analysis provides detailed structural information from the mass spectrum. The electron ionization (EI) mass spectra of indole derivatives often show a prominent molecular ion peak, which is crucial for determining the molecular weight. researchgate.net The fragmentation pattern provides a fingerprint that can be used to confirm the structure and identify regioisomers, which can be challenging with other methods. researchgate.netresearchgate.net For instance, studies on related methoxy-substituted indoles have shown that fragmentation patterns can help differentiate between ortho, meta, and para isomers. researchgate.net

Table 2: Representative GC-MS Conditions

Parameter Typical Condition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column Capillary column (e.g., Rtx-200, trifluoropropylmethyl polysiloxane) researchgate.net
Injector Temperature 250 °C
Oven Program Initial temp 100°C, ramp to 300°C at 10°C/min, hold for 10 min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50-550 amu researchgate.net |

Spectrophotometric and Electrochemical Quantification Methods in Research Samples

While chromatographic methods are preferred for their specificity, other analytical techniques can be used for quantification in specific research contexts.

Spectrophotometric Methods : UV-Visible spectrophotometry can be a straightforward and rapid method for quantifying a pure compound in a simple matrix. It relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. However, this method lacks specificity, as any substance in the sample that absorbs light at the chosen wavelength will interfere with the measurement. For complex mixtures, spectrophotometry is often inadequate without prior separation. In some cases, colorimetric methods can be developed. For example, some oxindole alkaloids have been quantified using a colorimetric reaction (the Vitali-Morin reaction) after separation by TLC. bohrium.com

Electrochemical Methods : Electrochemical detection can be coupled with HPLC to provide a sensitive and selective method for compounds that can be oxidized or reduced. While there is a lack of specific published electrochemical methods for this compound, its oxindole core could potentially be electroactive. The development of such a method would involve voltammetric studies to determine the oxidation or reduction potential of the molecule, followed by the optimization of an HPLC-EC (Electrochemical Detection) system. This approach can offer advantages in terms of sensitivity and selectivity for certain sample types, particularly biological matrices where background interference can be high.

Stability Studies under Laboratory Storage and Reaction Conditions

Assessing the stability of this compound is critical to ensure its quality and to understand its degradation profile. Stability-indicating analytical methods, typically HPLC, are developed to separate the intact compound from any potential degradation products. chromatographyonline.com This is essential for determining shelf-life and appropriate storage conditions.

The process involves forced degradation studies, where the compound is exposed to a variety of harsh conditions to accelerate its decomposition. ajpaonline.com These stress conditions typically include:

Acidic Hydrolysis : Treatment with a strong acid (e.g., 1N HCl) at elevated temperatures. japsonline.com

Alkaline Hydrolysis : Treatment with a strong base (e.g., 1N NaOH) at elevated temperatures. japsonline.com

Oxidation : Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).

Thermal Degradation : Exposure to high temperatures in a dry state (e.g., in an oven). japsonline.com

Photodegradation : Exposure to high-intensity light, often from a UV lamp, to assess photosensitivity. ajpaonline.com

Samples from these stress tests are then analyzed by the developed HPLC method. The method is considered "stability-indicating" if it can resolve the main peak of the active compound from all the peaks corresponding to the degradation products. chromatographyonline.com This ensures that any decrease in the concentration of the parent compound is accurately measured and that the formation of impurities is monitored. Studies on the racemization and configurational stability of related chiral oxindoles have also been conducted, often using chiral HPLC to monitor changes under the influence of bases or other catalysts at room temperature. nih.gov

Table 3: Typical Forced Degradation Study Conditions

Stress Condition Example Protocol Purpose
Acid Hydrolysis Reflux with 1N HCl at 60°C for several hours japsonline.com To assess stability in acidic environments.
Alkaline Hydrolysis Reflux with 1N NaOH at 60°C for several hours japsonline.com To assess stability in basic environments.
Oxidative Stress Treat with 3-30% H₂O₂ at room temperature To identify potential oxidation products.
Thermal Stress Store solid sample in an oven at 105°C for 24 hours japsonline.com To evaluate thermal stability.

| Photolytic Stress | Expose solution to UV light (e.g., 254 nm) or sunlight | To determine light sensitivity. |

Future Research Directions and Broader Academic Implications

Exploration of Novel and Sustainable Synthetic Pathways for Indolones

The synthesis of indolone scaffolds, including that of 6-(3-Methoxyphenyl)-1,3-dihydroindol-2-one, is a critical area for future research, with a strong emphasis on developing novel and sustainable methodologies. Traditional synthetic routes often involve multiple steps and the use of harsh reagents. Modern approaches are increasingly focused on green chemistry principles to improve efficiency and reduce environmental impact. rug.nl

Recent advancements have highlighted multicomponent reactions (MCRs) as a promising strategy for the de novo synthesis of indole (B1671886) cores. rsc.orgrug.nl An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed, which proceeds under mild conditions using ethanol (B145695) as a solvent and without the need for a metal catalyst. rsc.orgrug.nlresearchgate.net This method utilizes inexpensive and readily available starting materials such as anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rug.nlrug.nl Such strategies significantly reduce waste and energy consumption, aligning with the principles of green chemistry. rug.nl

Another area of exploration is solid-phase synthesis, which allows for the creation of diverse libraries of substituted indolines and indoles for high-throughput screening. nih.gov By employing polymer-bound reagents, various functionalized indolone scaffolds can be generated, which are valuable for chemical biology studies and the drug discovery process. nih.gov Future research will likely focus on refining these methods to allow for greater control over stereochemistry and the introduction of a wider range of functional groups.

Table 1: Comparison of Synthetic Approaches for Indolone Scaffolds

Synthetic ApproachAdvantagesDisadvantagesKey Features
Traditional Synthesis Well-established protocolsOften multi-step, may use harsh reagents, lower yieldsStepwise construction of the heterocyclic core
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, convergentScope can be limited by starting material compatibilityMultiple bonds formed in a single operation rsc.orgrug.nlresearchgate.net
Solid-Phase Synthesis Amenable to automation and library synthesisMay require specialized equipment and linkersCompound is attached to a solid support during synthesis nih.gov
Sustainable/Green Chemistry Reduced waste, use of safer solvents, energy efficientMay require optimization of new catalytic systemsFocus on environmental impact and sustainability rug.nl

Discovery of New Biological Targets and Unexplored Mechanisms of Action

While the full biological activity profile of this compound is still under investigation, the broader class of oxindoles is known to interact with a variety of biological targets. nih.gov A significant future direction will be the systematic screening of this compound against diverse panels of enzymes and receptors to uncover novel therapeutic applications.

Research on related indolone derivatives has revealed mechanisms of action that include the inhibition of tubulin assembly and the modulation of NADPH oxidase 4 (Nox4) activity, which can contribute to their antiproliferative effects. nih.gov For instance, certain trimethoxybenzylidene-indolinones have demonstrated cytotoxic activity, and their mechanism is linked to these pathways. nih.gov Future studies on this compound could explore similar or entirely new mechanisms.

In silico approaches, such as reverse docking and pharmacophore modeling, can be powerful tools for identifying potential new biological targets. nih.gov By computationally screening the compound against libraries of protein structures, researchers can generate hypotheses about its binding partners, which can then be validated experimentally. nih.gov For example, the oxindole (B195798) scaffold has been computationally evaluated against targets like vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov

Development of Chemical Probes and Tools based on the this compound Scaffold

The structural framework of this compound makes it an attractive starting point for the development of chemical probes. These tools are essential for dissecting complex biological pathways and validating new drug targets. scispace.com A chemical probe based on this scaffold could be designed to be highly potent and selective for a specific biological target, thereby enabling a deeper understanding of its function in health and disease. scispace.com

The development of such probes often involves the synthesis of a focused library of analogs to establish a clear structure-activity relationship (SAR). nih.gov Functional groups can be introduced that allow for the attachment of reporter tags, such as fluorescent dyes or biotin, to facilitate the visualization and isolation of the target protein. The modular nature of some synthetic routes to indolones would be advantageous in this regard. researchgate.net The ultimate goal is to create a tool compound that can be used to modulate the activity of a specific protein in a controlled manner, both in vitro and in living cells. scispace.com

Applications in Related Fields of Chemical Biology or Materials Science

The unique properties of the indolone scaffold suggest potential applications beyond medicinal chemistry. In chemical biology, derivatives of this compound could be developed as sensors for specific ions or small molecules. The fused ring system provides a rigid framework that can be functionalized with chromophores or fluorophores, whose spectral properties might change upon binding to a target analyte.

In the field of materials science, indole-containing compounds have been explored for their electronic and optical properties. While specific applications for this compound in this area have not been extensively studied, related heterocyclic structures are known to be components of organic light-emitting diodes (OLEDs) and organic photovoltaics. Future research could investigate the potential of this compound and its derivatives as building blocks for novel organic materials. The synthesis of polycyclic structures based on related indole scaffolds has been explored for their potential in pharmaceutical development, and similar strategies could be adapted for materials science applications. researchgate.net

Advanced Computational Design of Next-Generation Indolone Analogs

Computational chemistry is a powerful tool for the rational design of new molecules with improved properties. nih.gov For the this compound scaffold, computational methods can be used to predict the binding affinity and selectivity of new analogs for their biological targets. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the interactions between the ligand and the protein at the atomic level. nih.gov

For example, computational studies on related oxindole scaffolds have been used to predict their binding modes in the active site of enzymes like VEGFR-2. nih.gov These studies can guide the design of new derivatives with enhanced potency and a more favorable pharmacokinetic profile. Furthermore, quantum mechanics (QM) calculations can be employed to understand the electronic properties of the molecule and to predict its reactivity and metabolic stability. nih.gov The use of advanced computational models, such as those that can predict regioselectivity in the synthesis of substituted indoles, will be instrumental in the efficient development of next-generation indolone analogs. nih.gov

Integration with Systems Biology and Omics Approaches in Research

To fully understand the biological effects of this compound, it is essential to move beyond a single-target approach and embrace a more holistic view of its interactions within the cell. Systems biology, which integrates data from various "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics), provides a framework for achieving this. frontiersin.orgfrontiersin.orgnih.gov

Q & A

Q. What are the common synthetic routes for 6-(3-Methoxyphenyl)-1,3-dihydroindol-2-one?

The compound is typically synthesized via Lewis acid-mediated cyclization or substitution reactions. For example, treatment of 3-hydroxy-substituted 1,3-dihydroindol-2-one precursors with Lewis acids (e.g., BF₃·Et₂O) generates the reactive quasi-antiaromatic 2H-indol-2-one intermediate, which undergoes nucleophilic addition or intramolecular cyclization to yield substituted derivatives . Purification often involves column chromatography, and yields can vary from 63% to 81% depending on substituent compatibility .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for unambiguous structural determination. The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and hydrogen bonding patterns . Graph set analysis can further classify hydrogen-bonding motifs in the crystal lattice, aiding in understanding supramolecular interactions . For intermediates, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular identity.

Q. What preliminary biological screening assays are recommended?

Initial evaluation often focuses on antiproliferative activity using cell viability assays (e.g., MTT or SRB). The compound’s mechanism can be probed via intracellular Ca²⁺ depletion assays, as Ca²⁺ store modulation correlates with translation initiation inhibition (e.g., eIF2α phosphorylation) . Dose-response curves (pGI₅₀ values) and COMPARE analysis with known inhibitors (e.g., clotrimazole) help contextualize potency .

Advanced Research Questions

Q. How do substituents influence the antiproliferative activity of this compound derivatives?

Structure-activity relationship (SAR) studies highlight the importance of diaryl substitutions. For instance, introducing a m-tert-butyl or o-hydroxy group on the 3-phenyl ring enhances antiproliferative activity by stabilizing interactions with target proteins (e.g., Ca²⁺-ATPase) . Methoxy groups at specific positions (e.g., 5-methoxy in E-3-(3,4,5-trimethoxybenzylidene) derivatives) improve membrane permeability and target engagement, as evidenced by pGI₅₀ values >6.0 .

Q. What experimental strategies address contradictions in reported toxicity data?

While some safety data sheets classify the compound under acute toxicity categories (oral/dermal/inhalation, Category 4), others note insufficient toxicology data. Researchers should conduct in vitro cytotoxicity assays (e.g., HepG2 cells) and in vivo acute toxicity studies (OECD 423) to resolve discrepancies. Always use PPE (gloves, respirators) and ensure fume hood containment during handling.

Q. How can crystallographic ambiguities in polymorphic forms be resolved?

Polymorphism can arise due to flexible substituents (e.g., methoxyphenyl groups). High-resolution synchrotron X-ray data combined with SHELXD for phase refinement improve structure solution accuracy . Hydrogen-bonding networks should be analyzed using Etter’s graph set rules to distinguish between packing motifs (e.g., chains vs. rings) . For unstable intermediates, cryocrystallography at 100 K is recommended.

Q. What methodologies optimize the synthesis of hazardous intermediates?

Hazardous intermediates (e.g., 3-benzyl derivatives) require strict safety protocols. Use carbon dioxide or dry chemical powder for fire suppression, as water jets may exacerbate combustion. For accidental releases, adsorbents (e.g., vermiculite) and neutralization with dilute acetic acid minimize environmental contamination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Methoxyphenyl)-1,3-dihydroindol-2-one
Reactant of Route 2
Reactant of Route 2
6-(3-Methoxyphenyl)-1,3-dihydroindol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.